
Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate: is an organic compound with the molecular formula C10H19NO3S It is a thiomorpholine derivative, which means it contains a sulfur atom within a morpholine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Thiomorpholine: reacts with in the presence of a base such as triethylamine.
Formaldehyde: is then added to the reaction mixture to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiol derivatives: from reduction.
Substituted thiomorpholine derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may serve as a model compound for investigating the role of sulfur in biochemical processes.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl and thiomorpholine moieties can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-oxomorpholine-4-carboxylate
- Tert-butyl ®-3-(aminomethyl)morpholine-4-carboxylate
- Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Comparison: Tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate is unique due to the presence of the sulfur atom in its structure. This sulfur atom imparts distinct chemical properties, such as increased reactivity towards oxidation and the ability to form sulfur-containing derivatives. In contrast, similar compounds without the sulfur atom may exhibit different reactivity and applications.
Eigenschaften
Molekularformel |
C10H19NO3S |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(11)6-12/h8,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
NZIHNKICAXCYMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCSCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


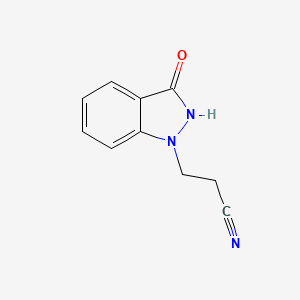

![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
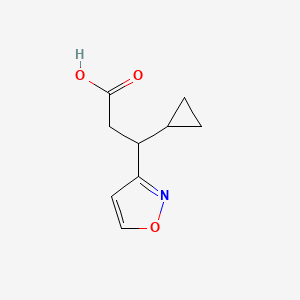
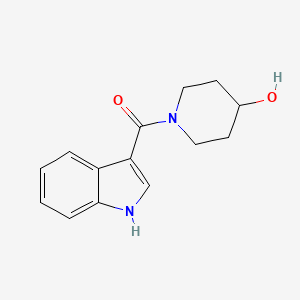



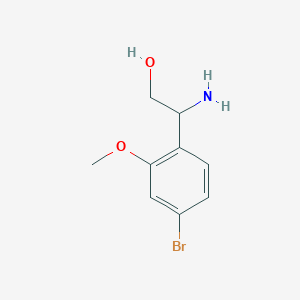
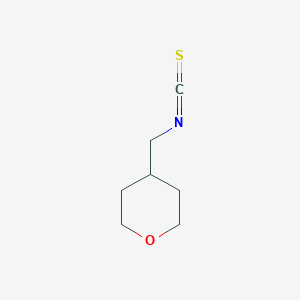
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)
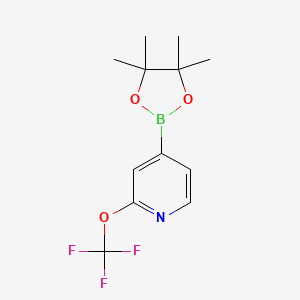
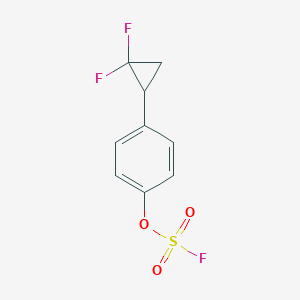
![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
